silane CAS No. 90298-12-7](/img/structure/B14364102.png)
[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organic compound that belongs to the class of organosilicon compounds It features a thiophene ring substituted with two 4-methoxyphenyl groups and a triethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene precursor.
Substitution with 4-Methoxyphenyl Groups: The thiophene ring is then substituted with 4-methoxyphenyl groups using a Friedel-Crafts alkylation reaction.
Introduction of the Triethylsilyl Group:
Industrial Production Methods
Industrial production methods for 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can participate in signal transduction pathways by regulating the intracellular concentration of cyclic nucleotides . This regulation can affect various cellular processes, including cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound features a similar thiophene ring structure but with different substituents.
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: Another related compound with a different heterocyclic core.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where organosilicon compounds are desired for their stability and reactivity.
Eigenschaften
CAS-Nummer |
90298-12-7 |
|---|---|
Molekularformel |
C24H30O2SSi |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-triethylsilane |
InChI |
InChI=1S/C24H30O2SSi/c1-6-28(7-2,8-3)23-17-22(18-9-13-20(25-4)14-10-18)24(27-23)19-11-15-21(26-5)16-12-19/h9-17H,6-8H2,1-5H3 |
InChI-Schlüssel |
PDMZGIZCJTUROM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


mercury](/img/structure/B14364020.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
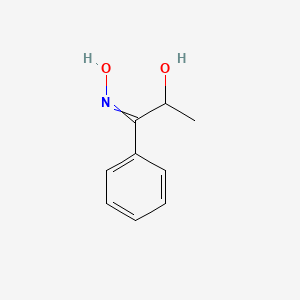
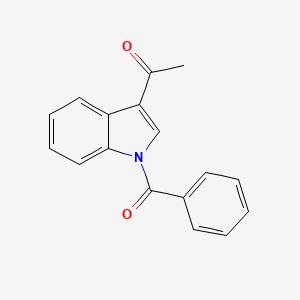
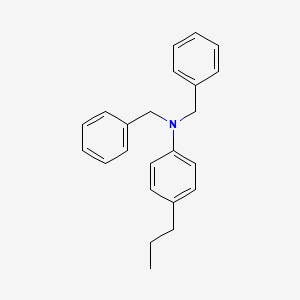
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
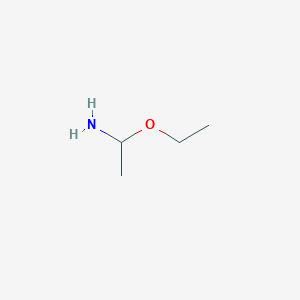
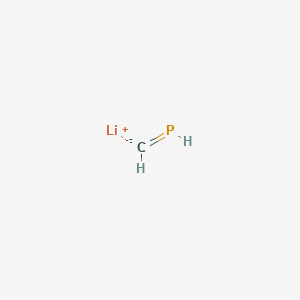
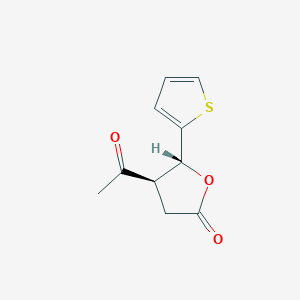

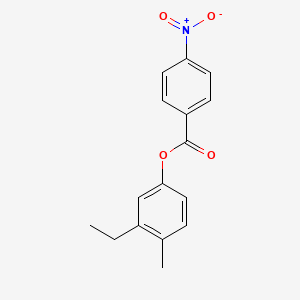
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
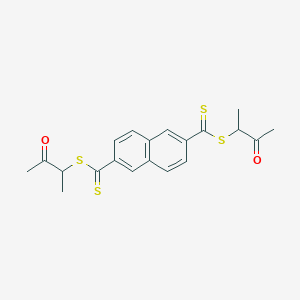
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
